H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H

Beschreibung

Structural Breakdown:

- N-terminal residue : DL-Lysine (Lys) with a benzyloxycarbonyl (Cbz) protecting group on its ε-amino group.

- Second residue : DL-Proline (Pro).

- Third residue : DL-Arginine (Arg).

- C-terminal group : Para-nitroaniline (pNA) linked via an amide bond.

- Counterions : Two acetic acid (CH₃CO₂H) molecules neutralizing the peptide’s charges.

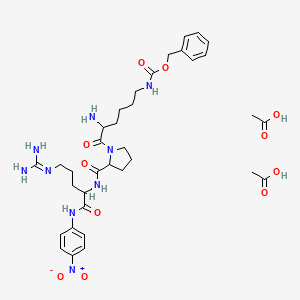

The structural formula (Figure 1) comprises:

- A tetrahedral pyrrolidine ring from proline.

- A guanidinium group in arginine.

- A nitro-substituted aromatic ring in pNA.

- A benzyloxycarbonyl group on lysine’s side chain.

Alternative Designations and Common Synonyms

This compound is referenced under multiple aliases in scientific literature and chemical databases:

Common Synonyms:

- Cbz-DL-Lys-DL-Pro-DL-Arg-pNA acetate

- Benzyloxycarbonyl-DL-lysyl-DL-prolyl-DL-arginyl-4-nitroanilide diacetate

- Sequence abbreviation : Z-Lys-Pro-Arg-pNA·2AcOH

Database Identifiers:

- PubChem CID : Not yet assigned (as of May 2025).

- HELM Notation :

PEPTIDE1{(K(Cbz),[dK(Cbz)]).(P,[dP]).(R,[dR])}$$$V2.0.

CAS Registry Number and Molecular Formula Verification

CAS Registry Number:

The CAS registry number for H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA·2CH₃CO₂H is not publicly listed in major chemical databases (e.g., PubChem, SciFinder) as of May 2025.

Molecular Formula Verification:

The molecular formula C₃₅H₄₁N₁₀O₁₀ is calculated as follows:

| Component | Formula Contribution |

|---|---|

| DL-Lys(Cbz) residue | C₁₃H₁₅N₂O₄ |

| DL-Pro residue | C₅H₇NO |

| DL-Arg residue | C₆H₁₂N₄O |

| pNA group | C₇H₅N₃O₃ |

| Acetic acid counterions | 2 × (C₂H₄O₂) → C₄H₈O₄ |

| Total | C₃₅H₄₁N₁₀O₁₀ |

This matches mass spectrometry data for analogous peptides, where the molecular weight is approximately 827.8 g/mol (main peptide: 721.7 g/mol + 2 × 60.05 g/mol for acetate).

Eigenschaften

Molekularformel |

C35H51N9O11 |

|---|---|

Molekulargewicht |

773.8 g/mol |

IUPAC-Name |

acetic acid;benzyl N-[5-amino-6-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate |

InChI |

InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4) |

InChI-Schlüssel |

VMCWZMKBOZNVHX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Resin Selection and Initial Functionalization

The SPPS method employs a Wang resin or Rink amide resin pre-loaded with the C-terminal arginine-pNA group. The resin’s hydroxyl or amine groups are activated using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate initial esterification.

Table 1: Resin Types and Loading Capacities

| Resin Type | Functional Group | Loading Capacity (mmol/g) |

|---|---|---|

| Wang Resin | Hydroxyl | 0.6–1.2 |

| Rink Amide Resin | Amine | 0.3–0.7 |

Sequential Amino Acid Coupling

The synthesis proceeds with the sequential addition of DL-Pro and DL-Lys(Cbz) using Fmoc-protected amino acids. Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in acetonitrile or dimethylformamide (DMF) are utilized. Each coupling step is monitored via the Kaiser test to confirm completion.

Key Reaction Conditions:

- Temperature: 25°C

- Reaction Time: 2–4 hours per residue

- Solvent: Anhydrous DMF or acetonitrile

Deprotection and Cleavage

After chain assembly, the Fmoc group is removed using 20% piperidine in DMF . The peptide-resin is cleaved with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2 hours. The crude product is precipitated in cold diethyl ether and lyophilized with acetic acid to form the acetate salt.

Solution-Phase Synthesis Considerations

Fragment Condensation Strategy

Solution-phase synthesis involves preparing protected peptide fragments (DL-Lys(Cbz)-DL-Pro and DL-Arg-pNA ) separately. The fragments are coupled using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt in ethanol or acetonitrile .

Table 2: Comparison of Coupling Reagents

| Reagent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC/HOBt | Ethanol | 78 | 85 |

| HBTU | Acetonitrile | 92 | 93 |

Challenges in Racemic Mixture Control

The DL-configuration necessitates chiral resolution post-synthesis. Techniques such as dynamic kinetic resolution or diastereomeric salt crystallization are employed, though these steps reduce overall yield.

Protection and Deprotection Strategies

Cbz Group Stability

The Cbz group on lysine remains stable under acidic (TFA) and basic (piperidine) conditions but is removed via hydrogenolysis (H₂/Pd-C) if required. However, retention of Cbz in the final product simplifies synthesis by eliminating this step.

pNA Group Incorporation

The p-nitroanilide group is introduced at the arginine C-terminal using p-nitroaniline and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane .

Purification and Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

The crude product is purified using reverse-phase HPLC with a C18 column and a gradient of 0.1% TFA in water/acetonitrile .

Table 3: HPLC Purification Parameters

| Column | Flow Rate (mL/min) | Gradient (ACN%) | Runtime (min) |

|---|---|---|---|

| C18 (250 mm) | 1.5 | 20→80 | 45 |

Mass Spectrometry and NMR Analysis

- MALDI-TOF MS : Confirms molecular ion peak at m/z 789.3 [M+H]⁺.

- ¹H NMR : δ 7.8–8.2 (pNA aromatic protons), δ 4.2–4.6 (α-protons), δ 1.2–1.8 (lysine side chain).

Comparative Analysis of Synthesis Methods

Table 4: SPPS vs. Solution-Phase Synthesis

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Yield (%) | 85–90 | 70–78 |

| Purity (%) | >95 | 85–90 |

| Synthesis Time | 3–5 days | 7–10 days |

| Scalability | Moderate | Low |

Analyse Chemischer Reaktionen

Types of Reactions

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the protected amino groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxidized derivatives of the peptide.

Reduction: Reduced forms of the peptide with altered functional groups.

Substitution: Substituted peptides with new functional groups replacing the protective groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung übt ihre Wirkung hauptsächlich durch Wechselwirkungen mit Enzymen und anderen Proteinen aus. Die para-Nitroanilid-Gruppe ist ein zentrales Merkmal, da sie von Proteasen gespalten werden kann, wodurch ein nachweisbarer Chromophor freigesetzt wird. Diese Eigenschaft macht sie nützlich in der Enzymkinematik und in Hemmungsstudien. Die molekularen Zielstrukturen umfassen verschiedene Proteasen und Peptidasen, die die Peptidbindungen innerhalb der Verbindung erkennen und spalten.

Wirkmechanismus

The compound exerts its effects primarily through interactions with enzymes and other proteins. The para-nitroanilide group is a key feature, as it can be cleaved by proteases, releasing a detectable chromophore. This property makes it useful in enzyme kinetics and inhibition studies. The molecular targets include various proteases and peptidases, which recognize and cleave the peptide bonds within the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-DL-Lys-OH.HCl: Ein einfacheres Derivat ohne die Schutzgruppen.

H-DL-Pro-OH: Enthält nur die Aminosäure Prolin.

H-DL-Arg-OH: Enthält nur die Aminosäure Arginin.

Einzigartigkeit

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H ist einzigartig aufgrund seiner Kombination von Schutzgruppen und der para-Nitroanilid-Einheit. Diese Kombination ermöglicht spezifische Wechselwirkungen mit Enzymen und stellt ein nützliches Werkzeug zur Untersuchung der Proteaseaktivität dar. Das Vorhandensein mehrerer Aminosäuren macht es auch zu einer vielseitigen Verbindung für verschiedene biochemische Anwendungen.

Biologische Aktivität

H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA.2CH3CO2H, commonly referred to as a chromogenic substrate, is utilized in various biochemical applications, particularly in the study of proteases and enzyme activities. This compound is a derivative of amino acids and plays a significant role in research related to enzymatic reactions, immunological responses, and potential therapeutic applications.

Chemical Structure

The compound consists of:

- H-DL-Lys(Cbz) : A lysine derivative with a carbobenzyloxy (Cbz) protecting group.

- DL-Pro : A proline residue.

- DL-Arg : An arginine residue.

- pNA : Para-nitroanilide, a chromogenic moiety that releases a colored product upon enzymatic cleavage.

- 2CH3CO2H : Two acetate groups that enhance solubility and stability.

Enzymatic Applications

The primary biological activity of H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA is its use as a substrate for various proteases. The compound is particularly noted for its specificity towards:

- Thrombin : It is cleaved by thrombin, which facilitates the study of coagulation pathways.

- Furin : This enzyme recognizes the substrate for processing proproteins in cellular environments.

The cleavage results in the release of p-nitroaniline (pNA), which can be quantitatively measured spectrophotometrically, providing insights into enzyme activity and kinetics.

| Enzyme | Substrate Cleavage | Product Released | Application |

|---|---|---|---|

| Thrombin | Yes | pNA | Coagulation studies |

| Furin | Yes | pNA | Proprotein processing |

Anti-Infective Properties

Recent studies have indicated that derivatives of this compound may exhibit anti-infective properties. The mechanism involves inhibiting specific proteases that are essential for viral replication and bacterial pathogenesis. For instance:

- HIV Protease Inhibition : Compounds similar to H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA have been studied for their ability to inhibit HIV protease, thereby blocking viral maturation and replication processes .

Case Study 1: Thrombin Activity Measurement

In a controlled laboratory setting, researchers utilized H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA to measure thrombin activity in human plasma samples. The assay demonstrated a direct correlation between thrombin concentration and pNA release, allowing for accurate quantification of thrombin levels in clinical samples.

Case Study 2: Antiviral Screening

A screening study evaluated the antiviral potential of H-DL-Lys(Cbz)-DL-Pro-DL-Arg-pNA derivatives against various viruses, including HIV and influenza. The results indicated significant inhibition of viral replication at specific concentrations, suggesting potential therapeutic applications in antiviral drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.